molecular formula C25H35NO B13764085 N-(4-methylphenyl)-1-(4-undecoxyphenyl)methanimine CAS No. 53789-78-9

N-(4-methylphenyl)-1-(4-undecoxyphenyl)methanimine

Cat. No.: B13764085
CAS No.: 53789-78-9
M. Wt: 365.6 g/mol
InChI Key: XPMUWAFROARECT-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-1-(4-undecoxyphenyl)methanimine is a Schiff base (imine) derivative characterized by a methanimine backbone (C=N) linking two aromatic groups: a 4-methylphenyl moiety attached to the nitrogen and a 4-undecoxyphenyl group attached to the carbon. While direct synthetic details for this compound are absent in the provided evidence, analogous imines are typically synthesized via acid-catalyzed condensation of amines and aldehydes/ketones .

Schiff bases are widely studied for their diverse applications, including catalysis, corrosion inhibition, and biological activities.

Properties

CAS No.

53789-78-9

Molecular Formula

C25H35NO

Molecular Weight

365.6 g/mol

IUPAC Name

N-(4-methylphenyl)-1-(4-undecoxyphenyl)methanimine

InChI

InChI=1S/C25H35NO/c1-3-4-5-6-7-8-9-10-11-20-27-25-18-14-23(15-19-25)21-26-24-16-12-22(2)13-17-24/h12-19,21H,3-11,20H2,1-2H3

InChI Key

XPMUWAFROARECT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Derivatives

Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine and its bromo analog () exhibit isomorphous crystal structures (isostructurality index: 99.4%) in the triclinic space group $ P\overline{1} $. Key crystallographic parameters include:

Compound $ a $ (Å) $ b $ (Å) $ c $ (Å) Dihedral Angle (Phenyl Planes)
Cl derivative 7.9767 10.9517 16.6753 ~56°
Br derivative 8.0720 10.9334 16.8433 ~56°

Both derivatives exhibit twisted molecular conformations and stabilize via weak C–H⋯N and C–H⋯X (X = Cl, Br) interactions, highlighting the robustness of weak intermolecular forces in maintaining structural similarity despite halogen substitution .

Nitro Derivatives

N-(4-Methylphenyl)-1-(4-nitrophenyl)methanimine () has a molecular weight of 240.26 g/mol and a nitro group (–NO₂) instead of the undecoxy chain. The electron-withdrawing nitro group likely reduces solubility in nonpolar solvents compared to the alkoxy-substituted target compound, though direct data are unavailable.

Alkoxy Chain Length and Functional Group Variations

The undecoxy chain in the target compound contrasts with shorter alkoxy or bulky substituents in analogs:

  • Methoxy Derivatives : N-(4-Methoxyphenyl)-1-(thiophen-2-yl)methanimine () shows enhanced corrosion inhibition (97.93% efficiency for MTM) due to electron-donating methoxy groups and heteroaromatic thiophene rings. The undecoxy chain may similarly improve adsorption on metal surfaces via hydrophobic interactions .

Heteroaromatic vs. Phenyl Substituents

Replacing phenyl groups with heteroaromatic rings significantly impacts electronic properties:

  • Thiophene/Pyrrole Derivatives : N-(4-Methoxyphenyl)-1-(thiophen-2-yl)methanimine (MTM) exhibits higher corrosion inhibition than pyrrole analogs due to sulfur’s polarizability and stronger metal-sulfur interactions .
  • Pyridine Derivatives : (E)-1-(3-Bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine () demonstrates hydrolytic stability in Suzuki coupling reactions, suggesting that nitrogen-rich aromatic systems enhance catalytic utility .

Data Tables

Table 1. Comparative Physical and Structural Properties

Compound Molecular Weight (g/mol) Key Substituent Melting Point (°C) Notable Properties
N-(4-Methylphenyl)-1-(4-nitrophenyl)methanimine 240.26 –NO₂ High polarity, low solubility
Cl/Br Derivatives () 303.77 (Cl), 348.22 (Br) –Cl/–Br Isomorphous crystals, weak H-bonds
MTM () 231.30 –SCH₃, thiophene 97.93% corrosion inhibition

Table 2. Application Comparison

Compound Type Application Performance Metrics Reference
Thiophene-based imines Corrosion inhibition 97.93% efficiency (MTM)
Pyridine imines Catalytic hydrolysis Stable under Suzuki conditions
Nitrothiophene imines Antimicrobial activity 97% toxicity reduction

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